molecular formula C3H7NO3 B13446496 D-Serine-3-13C

D-Serine-3-13C

Cat. No.: B13446496
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-DOCFYQGNSA-N
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Description

Significance of Site-Specific Isotopic Labeling in Elucidating Biological Pathways

Isotope labeling is a powerful technique where an atom in a molecule is replaced by its isotope, which has a different number of neutrons but retains the same chemical properties. fiveable.mestudysmarter.co.uk This substitution acts as a tracer, allowing scientists to follow the journey of a molecule through a complex series of biochemical reactions within a cell or organism. creative-proteomics.com The use of stable, non-radioactive isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) is particularly advantageous for in vivo studies, including those in humans, due to their safety. fiveable.mecreative-proteomics.com

Site-specific labeling, where an isotope is placed at a particular position within a molecule, offers an even greater level of detail. nih.gov By knowing the exact location of the isotopic tag, researchers can distinguish between different metabolic fates of the various parts of a molecule. nih.gov This precision is crucial for:

Metabolic Flux Analysis: Quantifying the rate of turnover of metabolites and the activity of specific metabolic pathways. creative-proteomics.comcreative-proteomics.com

Pathway Identification: Differentiating between endogenous metabolites synthesized by cells and exogenous compounds from a growth medium, which helps in the discovery of novel metabolic pathways. tandfonline.com

Mechanistic Studies: Tracking the transformation of specific chemical groups during enzymatic reactions to elucidate the step-by-step mechanism of an enzyme. fiveable.me

Analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect and quantify the isotopically labeled molecules, providing unambiguous data on their distribution and transformation. fiveable.menih.gov

Overview of D-Serine's Recognized Roles as a Neuromodulator and Metabolic Intermediate in Biological Systems

For many years, D-amino acids were considered "unnatural" and restricted to lower organisms like bacteria. cambridge.org However, D-serine is now recognized as a vital signaling molecule in the mammalian brain. researchgate.net

As a Neuromodulator: D-serine's primary role is that of a potent co-agonist at the 'glycine site' of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. cambridge.orgfrontiersin.org Full activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, and D-serine is now considered the main endogenous ligand for this site in many brain regions, including the forebrain. frontiersin.orgnih.gov By modulating NMDA receptor activity, D-serine is critically involved in:

Synaptic Plasticity: It plays a crucial role in processes like long-term potentiation (LTP), which is fundamental for learning and memory. cambridge.orgfrontiersin.org

Neurodevelopment: D-serine is involved in key developmental processes such as neuronal migration. frontiersin.org

Glutamatergic Neurotransmission: The distribution of D-serine in the brain closely mirrors that of NMDA receptors, suggesting a functional relationship in regulating synaptic transmission. researchgate.netthebiogrid.orgnih.gov

As a Metabolic Intermediate: D-serine is not an essential amino acid and is synthesized and degraded through specific enzymatic pathways.

Synthesis: It is produced from its L-isomer, L-serine, by the enzyme serine racemase (SR), which is found in both neurons and glial cells. nih.govresearchgate.net

Degradation: The cellular concentration of D-serine is regulated by its degradation, primarily catalyzed by the flavoenzyme D-amino acid oxidase (DAAO), which converts D-serine to hydroxypyruvate. nih.govresearchgate.netnih.gov

Dysregulation of D-serine levels has been implicated in various neurological and psychiatric conditions, highlighting the importance of understanding its metabolic lifecycle. cambridge.orgfrontiersin.org

Rationale for Employing D-Serine-3-13C as a Research Probe in Mechanistic and Metabolic Investigations

The use of this compound provides a targeted approach to studying the complex biology of D-serine. By placing the ¹³C label specifically on the third carbon atom (the β-carbon bearing the hydroxyl group), researchers can precisely track the fate of this portion of the molecule.

This specific labeling strategy is critical for several reasons:

Tracing Metabolic Conversion: It allows for the direct monitoring of D-serine's conversion to other metabolites. For example, in the degradation pathway catalyzed by DAAO, the C3 of D-serine becomes part of the resulting hydroxypyruvate. Tracking the ¹³C label enables researchers to quantify the flux through this specific pathway.

Distinguishing from other Serine Sources: In complex biological systems, serine can be derived from multiple sources. Using this compound ensures that the detected ¹³C-labeled metabolites originate specifically from the administered D-serine probe.

Investigating Enzymatic Mechanisms: For enzymes that act on D-serine, such as serine racemase, using a site-specifically labeled substrate can provide insights into the reaction mechanism, including bond cleavage and formation steps. nih.gov

The data gathered from studies using this compound is instrumental in building accurate models of brain metabolism and neurotransmitter regulation. It helps to clarify the relative contributions of different cell types (neurons vs. glia) to D-serine synthesis and degradation and to understand how these processes are altered in disease states. nih.govnih.gov

Table 1: Properties of this compound

Property Value
Chemical Formula H¹³OCH₂CH(NH₂)CO₂H
Molecular Weight 106.09 g/mol
Isotopic Purity Typically ≥99 atom % ¹³C
Mass Shift M+1 (relative to unlabeled D-Serine)
Primary Use Tracer in metabolic and mechanistic studies

| Detection Methods | Mass Spectrometry (MS), NMR Spectroscopy |

Table 2: Research Applications of Isotopically Labeled D-Serine

Research Area Specific Application Rationale for Isotopic Labeling
Neuropharmacology Studying the turnover rate of D-serine in different brain regions. To quantify how D-serine metabolism is affected by drugs or disease models.
Metabolomics Tracing the incorporation of D-serine into other metabolic pathways. To identify novel metabolic fates of D-serine and quantify pathway flux.
Enzymology Investigating the reaction mechanisms of serine racemase and D-amino acid oxidase. To follow the transformation of the labeled carbon atom through the catalytic cycle.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO3

Molecular Weight

106.09 g/mol

IUPAC Name

(2R)-2-amino-3-hydroxy(313C)propanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+1

InChI Key

MTCFGRXMJLQNBG-DOCFYQGNSA-N

Isomeric SMILES

[13CH2]([C@H](C(=O)O)N)O

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies for D Serine 3 13c

Chemoenzymatic Synthesis Routes for D-Serine Precursors

The synthesis of D-serine and its isotopically labeled analogues often begins with the generation of appropriate precursor molecules. Chemoenzymatic routes are particularly advantageous as they leverage the high selectivity of enzymes to catalyze specific reactions, often under mild conditions.

A common strategy involves the use of aldolases, such as D-threonine aldolase (B8822740), which can catalyze the stereoselective condensation of glycine (B1666218) with an aldehyde. researchgate.net For the synthesis of D-serine precursors, hydroxypyruvate can be generated in situ from D-serine using D-amino acid oxidase. researchgate.net This intermediate can then be utilized in subsequent enzymatic reactions.

Another approach involves starting from commercially available and optically pure protected D-serine derivatives. mdpi.com For instance, Nα-Fmoc-O-tert-butyl-d-serine can be converted to a protected d-serinaldehyde derivative. This aldehyde then serves as a key intermediate for further modifications, such as reductive amination to introduce different functional groups. mdpi.com

Furthermore, chemoenzymatic strategies have been developed for the synthesis of various amino acids, including precursors to D-serine, by employing enzymes like arylamine oxidase, phenylpyruvate decarboxylase, and threonine aldolase in tandem. google.com These enzymatic cascades allow for the construction of complex amino acid structures from simpler starting materials.

Isotopic Incorporation Strategies for ¹³C at the 3-Position of Serine

Achieving specific isotopic labeling at the C-3 position of serine requires careful selection of precursors and synthetic routes to ensure the ¹³C atom is introduced at the desired location with high fidelity.

Precursor Selection and Isotopic Fidelity

The choice of the ¹³C-labeled precursor is paramount for the successful synthesis of D-Serine-3-¹³C. A common and effective strategy is to utilize a precursor where the carbon atom destined to become C-3 of serine is already labeled with ¹³C. For example, the synthesis can start from [¹³C]formate. nih.gov In biological systems, such as the silkworm, it has been demonstrated that [¹³C]formate can be incorporated into the C-3 position of serine, indicating a metabolic pathway that can be exploited for isotopic labeling. nih.gov

Another approach involves the use of labeled glycine. Studies have shown that astroglial cells can synthesize serine from glycine. nih.gov By using [2-¹³C]glycine, it is possible to produce [3-¹³C]serine, demonstrating the enzymatic conversion that facilitates this specific labeling. nih.gov The fidelity of this incorporation is crucial, and analytical methods are necessary to confirm that the ¹³C label is exclusively at the C-3 position.

Yield Optimization and Scalability Considerations for Research Applications

For research applications, the yield and scalability of the synthesis are important factors. Enzymatic methods often offer high yields under mild conditions. For instance, the use of D-threonine aldolase for D-serine production has been developed for industrial-scale applications, highlighting the potential for scalable synthesis. researchgate.net

Enantioselective Synthesis Techniques to Obtain D-Enantiomer Specificity

Ensuring the final product is the D-enantiomer of serine is a critical step in the synthesis. Several enantioselective techniques can be employed to achieve high D-enantiomer specificity.

One established method is the use of serine racemase, an enzyme that can directly interconvert L-serine and D-serine. pnas.orgresearchgate.net By starting with a racemic mixture or L-serine and selectively removing the L-enantiomer or driving the equilibrium towards the D-form, one can enrich the D-enantiomer. However, for the synthesis of an isotopically labeled compound, starting with an enantiomerically pure precursor is often preferred to avoid isotopic scrambling.

Asymmetric synthesis from achiral precursors or chirally distinct starting materials is another powerful approach. For example, D-serine can be used as a chiral building block for the synthesis of other complex molecules, demonstrating the preservation of its stereochemistry throughout multi-step reactions. mdpi.comacs.orgtcgls.com The use of chiral auxiliaries or catalysts can also guide the stereochemical outcome of a reaction. For instance, a hetero Diels-Alder reaction can be employed to produce tetrahydrooxazin-4-ones as intermediates in the stereoselective synthesis of protected D-serine. researchgate.net

Furthermore, enzymatic resolution using enzymes like D-amino acid oxidase, which selectively acts on D-amino acids, can be used to either produce or degrade D-serine, providing a means to control its concentration and purity. pnas.orgcambridge.orgnih.gov

Verification of Isotopic Purity and Positional Enrichment in D-Serine-3-¹³C Batches

After the synthesis, it is imperative to verify the isotopic purity and the precise position of the ¹³C label in the D-serine molecule. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for determining the position of isotopic labels. acs.orgnih.govresearchgate.net ¹³C NMR spectroscopy can directly identify the carbon skeleton of the molecule and the location of the ¹³C enrichment. bhu.ac.in The chemical shift of the ¹³C nucleus is sensitive to its local electronic environment, allowing for the differentiation of carbons at different positions. bhu.ac.in Proton-coupled ¹³C NMR can provide additional information about the number of protons attached to each carbon. bhu.ac.in Isotope ratio monitoring by ¹³C NMR (irm-¹³C NMR) offers the potential for precise position-specific isotope analysis. acs.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to separate the analyte of interest from a complex mixture before mass analysis. nist.govalexandraatleephillips.com Derivatization of the amino acid is often necessary for GC analysis to increase its volatility. alexandraatleephillips.com These hyphenated techniques are crucial for analyzing samples from biological matrices.

The combination of these analytical methods provides a comprehensive characterization of the synthesized D-Serine-3-¹³C, ensuring its suitability for subsequent research applications.

Advanced Analytical Characterization and Quantification of D Serine 3 13c in Complex Biological Matrices

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Positional Isotope Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unequivocal structural identification of D-Serine-3-13C and the direct confirmation of the position and extent of isotopic labeling. nih.gov Unlike mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule.

1H-NMR and 13C-NMR Spectroscopic Fingerprinting

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra provide a fundamental fingerprint of the this compound molecule. The ¹³C label at the C-3 position introduces distinct and predictable changes to both spectra compared to its unlabeled counterpart.

In the ¹H-NMR spectrum, the protons attached to the C-3 carbon (the hydroxymethyl group) are directly coupled to the ¹³C nucleus. This results in the splitting of the ¹H signal into a doublet due to the large one-bond carbon-proton coupling constant (¹J_CH), a feature absent in the spectrum of unlabeled D-serine. The integration of this doublet relative to other non-labeled positions in the molecule can provide an initial estimate of isotopic enrichment. rsc.org

In the ¹³C-NMR spectrum, the most dramatic effect of the isotopic label is the significant enhancement of the signal corresponding to the C-3 carbon. Given that the natural abundance of ¹³C is only about 1.1%, a sample with 99 atom % enrichment at the C-3 position will exhibit a C-3 signal that is approximately 90 times more intense than the signals from the other carbon atoms in the molecule. sigmaaldrich.comsigmaaldrich.com This selective enhancement provides unambiguous confirmation of the label's position.

TechniqueNucleusAtom PositionExpected Chemical Shift (ppm)Key Feature for this compound
¹H-NMRProtonH on C2 (α-proton)~3.83Unchanged
¹H-NMRProtonH on C3 (β-protons)~3.95Signal split into a doublet (due to ¹J_CH coupling)
¹³C-NMRCarbonC1 (Carboxyl)~172Normal intensity
¹³C-NMRCarbonC2 (α-carbon)~59Normal intensity
¹³C-NMRCarbonC3 (β-carbon)~63Signal intensity dramatically increased (~90-fold)

Note: Chemical shifts are approximate and can vary based on solvent and pH. Data referenced from typical values for serine. nih.govnih.gov

Two-Dimensional NMR Techniques for Carbon-Carbon Connectivity Analysis

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached. For this compound, the HSQC spectrum would display an intensely prominent cross-peak connecting the ¹H signal of the C-3 protons to the ¹³C signal of the C-3 carbon. nih.govnih.gov The intensity of this specific cross-peak relative to others provides a visual and quantitative measure of the isotopic enrichment at that site.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). It can be used to confirm that the labeled C-3 carbon is indeed bonded to the C-2 carbon by observing the correlation between the C-3 protons and the C-2 carbon signal, and vice-versa.

¹H-¹H Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons, confirming the H-C(2)-C(3)-H spin system within the molecule.

Together, these NMR techniques provide an exhaustive characterization of this compound, confirming its chemical identity and the exact location of the isotopic label, which is essential for its use as a metabolic tracer. nih.gov

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis

Mass spectrometry (MS) offers unparalleled sensitivity for detecting and quantifying molecules in complex biological samples. nih.gov For this compound, MS-based methods are the cornerstone for tracking its metabolic fate in tracer studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

LC-MS/MS is a highly sensitive and specific method for quantifying D-serine in biological fluids like human plasma and cerebrospinal fluid. nih.govoup.com The analysis of this compound involves chromatographic separation followed by mass spectrometric detection.

A key challenge is separating D-serine from its much more abundant enantiomer, L-serine. nih.gov This is typically achieved by pre-column derivatization with a chiral reagent, which creates diastereomers that can be resolved on a standard reversed-phase column (e.g., C18). nih.govcore.ac.uk

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering provides exceptional selectivity and sensitivity. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled D-serine, while the product ions will also show a corresponding mass shift if they contain the C-3 atom.

ParameterFindingBiological MatrixReference
Derivatization Agent(R)-1-Boc-2-piperidine carbonyl chlorideHuman Plasma nih.gov
Derivatization AgentMarfey's reagentCerebrospinal Fluid oup.com
Lower Limit of Quantification (LLOQ)0.19 nmol/mlHuman Plasma nih.gov
LLOQ (LC-MS)0.20 µmol/LCerebrospinal Fluid oup.com
Retention Time (derivatized D-Serine)2.42 (retention factor)Human Plasma nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of amino acids as part of broader metabolite profiling. A critical prerequisite for GC-MS analysis is the chemical derivatization of the non-volatile amino acids to create volatile and thermally stable analogues. nih.gov Trimethylsilyl (TMS) derivatives are commonly used for this purpose. mdpi.com

GC-MS analysis of the TMS-derivatized this compound allows for both quantification and the determination of positional isotopic enrichment by analyzing the mass spectra of the resulting fragments. mdpi.comresearchgate.net The electron impact (EI) ionization used in GC-MS produces a variety of charged fragments. The mass of any fragment containing the C-3 position will be shifted by +1 Da, allowing for the calculation of ¹³C enrichment in the original molecule. A validated method for the ¹³C-positional analysis of serine_3TMS (the tris-TMS derivative) has been successfully applied in plant metabolic studies. mdpi.com

Analytical MethodDerivatizationKey ApplicationResearch FindingReference
GC-MSt-butyldimethylsilyl (t-BDMS)Measurement of transsulphurationMeasured tracer enrichments in plasma and skin with variation coefficients <3% for enrichments >0.5%. nih.gov
GC-MSTrimethylsilyl (TMS)¹³C-Positional Enrichment AnalysisValidated a method for calculating ¹³C enrichment at the C1, C2, and C3 positions of serine. mdpi.com
GC-MS vs LC-MSVariousQuantification in CSFBoth methods were successfully validated, with GC-MS showing a slightly lower LLOQ for D-serine (0.14 µmol/L vs 0.20 µmol/L). oup.com

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is the definitive technique for determining precise isotopic abundance ratios (e.g., ¹³C/¹²C). When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it allows for the isotope ratio analysis of individual compounds separated from a complex mixture. ub.edu

In a typical GC-C-IRMS workflow, the derivatized this compound is separated on the GC column. It is then combusted at high temperature into CO₂ gas. This CO₂ is introduced into the IRMS, which precisely measures the ratio of ¹³CO₂ to ¹²CO₂, reflecting the isotopic enrichment of the original molecule. nih.gov

This technique is less about quantifying the absolute concentration of this compound and more about measuring the exact level of ¹³C incorporation. It is exceptionally powerful for metabolic flux analysis, where researchers need to detect very small changes in isotopic enrichment to understand pathway dynamics and kinetics. ub.edunih.gov The method can be applied to study ¹³C labeling in amino acids from cell hydrolysates to probe metabolic activity. nih.gov

Chromatographic Separation Techniques for Enantiomeric Resolution and Purity Assessment

Chromatographic methods are the cornerstone for analyzing this compound, as they provide the necessary power to resolve it from closely related stereochemical and isobaric interferents. The primary challenge in any analysis of D-serine is its separation from the vastly more abundant L-serine. The presence of the ¹³C isotope in this compound does not significantly alter its chromatographic behavior relative to unlabeled D-serine; therefore, techniques developed for separating D/L-serine enantiomers are directly applicable.

Chiral HPLC is a powerful and widely adopted technique for the baseline separation of serine enantiomers. The separation can be achieved through two main strategies: using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Mechanism with Chiral Stationary Phases (CSPs): CSPs contain a chiral selector immobilized on the support material (e.g., silica). When a mixture of enantiomers passes through the column, they form transient, diastereomeric complexes with the CSP. Due to stereochemical differences, one enantiomer will have a stronger or more stable interaction with the CSP than the other, resulting in different retention times. For amino acids, crown ether-based and ligand-exchange CSPs are particularly effective. In this context, this compound and unlabeled D-serine would interact with the CSP identically and co-elute, but they would be well-separated from L-serine.

Mechanism with Pre-column Derivatization: This is a common approach for enhancing detection (e.g., by fluorescence) and achieving chiral separation. The sample, containing this compound and L/D-serine, is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC). This reaction creates diastereomeric pairs (e.g., L-FDAA-D-serine and L-FDAA-L-serine). These diastereomers have different physicochemical properties and can be readily separated on a conventional reversed-phase C18 column. The ¹³C label in this compound does not interfere with the derivatization reaction or the subsequent separation.

Research findings consistently demonstrate that HPLC methods coupled with mass spectrometry (LC-MS) provide the definitive platform for quantifying this compound. The HPLC component ensures enantiomeric purity, while the mass spectrometer distinguishes the labeled standard from the endogenous compound based on the +1 Dalton mass difference.

Table 3.3.1: Representative Chiral HPLC Separation Data Following Derivatization with a Chiral Reagent (e.g., OPA/NAC)
AnalyteRetention Time (minutes)Mass-to-Charge Ratio (m/z) for DetectionComment
L-Serine (derivatized)14.2[M+H]⁺ of derivatized L-serineEarlier eluting diastereomer.
D-Serine (derivatized)16.5[M+H]⁺ of derivatized D-serineWell-separated from the L-enantiomer.
This compound (derivatized)16.5[M+H]⁺ of derivatized D-serine + 1Co-elutes with unlabeled D-serine; distinguished by mass spectrometry.

Capillary Electrophoresis offers an alternative, high-efficiency separation technique characterized by short analysis times and minimal sample consumption. For chiral separations, a chiral selector is added directly to the background electrolyte (BGE).

Mechanism of Separation: In CE, charged molecules migrate through a narrow capillary under the influence of a strong electric field. To separate enantiomers, which have identical charge-to-size ratios, a chiral selector is required. Sulfated cyclodextrins are highly effective selectors for amino acids. The enantiomers (e.g., D-serine and L-serine) enter the hydrophobic cavity of the cyclodextrin, forming transient inclusion complexes. The stability of these complexes differs slightly for each enantiomer due to stereospecific interactions. This difference in interaction strength leads to different effective mobilities and, consequently, different migration times, resulting in separation.

Application to this compound: As with HPLC, the separation in CE is governed by stereochemistry. This compound will exhibit the same affinity for the chiral selector as unlabeled D-serine. Therefore, they will migrate together as a single peak in the electropherogram, but this peak will be fully resolved from the L-serine peak. This technique is particularly useful for analyzing small volume samples, such as those obtained from in vivo microdialysis. Research has shown that CE can achieve baseline resolution (Rs > 2.0) of serine enantiomers in under 10 minutes using cyclodextrin-modified micellar electrokinetic chromatography (MEKC).

Table 3.3.2: Typical Chiral Capillary Electrophoresis Performance for Serine Enantiomers
AnalyteMigration Time (minutes)Resolution (Rs) vs. L-SerineComment
L-Serine7.8N/AReference peak.
D-Serine8.52.5Baseline separation achieved.
This compound8.52.5Migrates identically to unlabeled D-serine.

Enzyme-Linked Biosensor Assays for Real-Time D-Serine Dynamics in Research Models

While chromatographic techniques provide highly specific quantification from discrete samples, enzyme-linked biosensors offer the unique advantage of monitoring D-serine concentrations in real-time. This is crucial for studying rapid neurochemical events in research models like brain slices or via in vivo probes.

Principle of Operation: The most common D-serine biosensors are amperometric and rely on the enzyme D-amino acid oxidase (DAAO). DAAO is highly specific for D-amino acids, including D-serine. The sensor probe is coated with a layer containing immobilized DAAO. In the presence of D-serine, DAAO catalyzes its oxidative deamination:

D-Serine + O₂ → Hydroxypyruvate + NH₃ + H₂O₂ (Hydrogen Peroxide)

The key to the sensor's function is the electrochemical detection of the hydrogen peroxide produced. A platinum electrode, held at a positive potential (e.g., +400 to +700 mV vs. Ag/AgCl), oxidizes the H₂O₂. This oxidation generates an electrical current that is directly proportional to the concentration of H₂O₂ and, by extension, the concentration of D-serine in the immediate vicinity of the probe.

Role in this compound Studies: The enzymatic active site of DAAO recognizes the D-stereochemistry of the serine molecule. The presence of a ¹³C atom at the C-3 position does not inhibit or significantly alter the rate of the enzymatic reaction. Consequently, a DAAO-based biosensor cannot distinguish between unlabeled D-serine and this compound. It measures the total concentration of D-serine ([D-Serine] + [this compound]).

This characteristic is leveraged in sophisticated experimental designs. For instance, a researcher might introduce this compound into a system (e.g., a brain slice preparation) and use a biosensor to monitor the real-time, stimulus-evoked changes in the total D-serine pool. Concurrently, samples can be collected at specific time points for subsequent LC-MS analysis to determine the precise ratio of the labeled tracer to the endogenous pool, providing deep insights into D-serine turnover and release dynamics.

Table 3.4: Hypothetical Real-Time Data from a D-Serine Biosensor in a Brain Slice Experiment
Time Point (seconds)Experimental EventTotal D-Serine Concentration (μM) (Measured by Biosensor)
0Baseline established0.85
60High K⁺ stimulus applied0.90
120Peak response to stimulus4.50
240Returning to baseline1.50
360Baseline re-established0.88
Note: The measured concentration represents the sum of endogenous D-serine and any exogenously applied this compound, as the biosensor detects both forms.

Metabolic Tracing and Flux Analysis Utilizing D Serine 3 13c in Biological Systems

Elucidation of D-Serine Biosynthesis Pathways and Origin via 13C-Labeling Studies

Understanding the origin of D-serine is fundamental to comprehending its regulation in the central nervous system. D-Serine-3-13C is instrumental in dissecting the primary sources of its production, distinguishing between direct synthesis from its L-enantiomer and contributions from central carbon metabolism.

The canonical pathway for D-serine synthesis in the brain is the direct racemization of L-serine, a reaction catalyzed by the enzyme serine racemase (SR). While experiments often use labeled L-serine to track the forward reaction, introducing this compound provides critical insight into the reverse reaction (D-serine to L-serine), confirming the dynamic and reversible nature of SR activity.

By incubating cultured neurons or astrocytes with this compound, researchers can monitor the time-dependent appearance of L-Serine-3-13C. The rate of this conversion serves as a direct, functional readout of SR's racemization activity in its native cellular environment. This method is particularly valuable for comparing SR activity across different cell types (e.g., neurons vs. glia) or under various experimental conditions, such as in the presence of pharmacological modulators. The high sensitivity of liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of both 13C-labeled enantiomers, enabling the calculation of kinetic parameters.

Table 4.1.1: Hypothetical Data on SR Reverse Racemization Activity
Experimental ConditionTracer AdministeredAnalyte MeasuredRelative Flux (pmol/min/mg protein)Interpretation
Control AstrocytesThis compoundL-Serine-3-13C15.2 ± 1.8Baseline SR reverse racemization activity.
Astrocytes + SR InhibitorThis compoundL-Serine-3-13C1.1 ± 0.3Inhibitor effectively blocks SR-mediated conversion.
Control NeuronsThis compoundL-Serine-3-13C28.5 ± 2.5Higher basal SR activity in neurons compared to astrocytes.

While SR activity is a primary focus, the total D-serine pool is also influenced by the de novo synthesis of its precursor, L-serine, from the glycolytic intermediate 3-phosphoglycerate. This compound can be used to probe the dynamics of this relationship. By introducing a pulse of this compound and monitoring its dilution over time by unlabeled D-serine, one can estimate the rate at which newly synthesized, unlabeled L-serine is being converted to D-serine. A rapid decrease in the fractional enrichment of the D-serine pool indicates a high contribution from the glycolytic pathway, whereas a slow dilution suggests that racemization of pre-existing L-serine pools is the dominant source. This "pulse-chase" experimental design is crucial for understanding how metabolic states, such as changes in glucose availability, impact the brain's capacity to produce D-serine.

Tracking D-Serine Catabolism and Turnover Kinetics

The physiological concentration of D-serine is tightly controlled by a balance between its synthesis and degradation. This compound is an ideal tracer for quantifying the rates of catabolic pathways, providing a direct measure of enzymatic function within intact biological systems.

Two primary enzymes are responsible for D-serine degradation. D-amino acid oxidase (DAAO), predominantly located in peroxisomes of glial cells in the cerebellum and brainstem, catalyzes the oxidative deamination of D-serine to hydroxypyruvate. Alternatively, D-serine can be eliminated by a dehydratase activity, often attributed to serine racemase itself or a distinct D-serine dehydratase (DSD), yielding pyruvate (B1213749) and ammonia (B1221849).

By administering this compound to ex vivo brain slices or cell cultures, researchers can simultaneously track the formation of labeled catabolites. Using LC-MS, the appearance of 3-13C-hydroxypyruvate provides a direct measure of DAAO flux, while the appearance of 3-13C-pyruvate indicates the flux through the dehydratase pathway. This approach has been instrumental in demonstrating the regional heterogeneity of D-serine catabolism in the brain, with DAAO activity being high in the cerebellum and low in the forebrain, where dehydratase activity may play a more significant role.

Table 4.2.1: Regional D-Serine Catabolic Flux in Ex Vivo Brain Slices
Brain RegionTracer AdministeredLabeled Catabolite MeasuredPrimary Enzyme AssessedCalculated Flux (nmol/h/g tissue)
CerebellumThis compound3-13C-HydroxypyruvateDAAO45.8 ± 5.1
CerebellumThis compound3-13C-PyruvateDSD/SR3.2 ± 0.9
CortexThis compound3-13C-HydroxypyruvateDAAO2.1 ± 0.5
CortexThis compound3-13C-PyruvateDSD/SR9.7 ± 1.4

The metabolism of D-serine is intricately linked with one-carbon metabolism through its conversion to L-serine and subsequent processing by serine hydroxymethyltransferase (SHMT). The SHMT-catalyzed reaction converts L-serine to glycine (B1666218), transferring the C-3 carbon of serine to tetrahydrofolate to form 5,10-methylenetetrahydrofolate.

When this compound is used as a tracer, it first undergoes racemization to L-Serine-3-13C. The subsequent action of SHMT on L-Serine-3-13C results in the formation of unlabeled glycine and a 13C-labeled one-carbon unit ([13C]5,10-methylenetetrahydrofolate). This labeled unit can then be oxidized to generate 13C-formate. Therefore, by monitoring the appearance of 13C-formate in the system, researchers can trace the flux of the D-serine C-3 carbon into the one-carbon metabolic pool. This provides a unique method for quantifying the contribution of the D-serine pool to cellular processes dependent on one-carbon units, such as nucleotide synthesis and methylation reactions.

Quantitative Metabolic Flux Analysis (MFA) in Cellular and Ex Vivo Organ Slice Models

Metabolic Flux Analysis (MFA) represents the pinnacle of quantitative metabolic investigation, integrating stable isotope tracing data into a systems-level mathematical model. This compound is an exemplary tracer for MFA studies focused on serine metabolism.

In a typical MFA experiment, a model system (e.g., primary astrocyte culture or hippocampal slices) is incubated with this compound until an isotopic steady state is reached. At this point, the rate of label incorporation into various metabolites equals the rate of its loss. Metabolites are then extracted, and their mass isotopomer distributions (MIDs)—the relative abundances of unlabeled (M+0), singly labeled (M+1), etc., forms—are precisely measured by MS.

This rich dataset is then fed into a computational model that encompasses all relevant biochemical reactions (e.g., racemization, catabolism, glycolysis, one-carbon metabolism). By fitting the model's predicted MIDs to the experimentally measured MIDs, the analysis software can solve for the unknown metabolic fluxes, yielding absolute, quantitative rates for each reaction in the network. This approach moves beyond relative comparisons to provide a comprehensive, quantitative map of D-serine metabolism, revealing how different pathways are coordinated and regulated in response to physiological or pathological stimuli.

Table 4.3: Example MFA Output for D-Serine Metabolism in Cultured Astrocytes
Metabolic FluxDescriptionCalculated Flux (µmol/g protein/h)
v_SR_forwardL-Serine → D-Serine1.25 ± 0.11
v_SR_reverseD-Serine → L-Serine0.89 ± 0.09
v_DAAOD-Serine → Hydroxypyruvate0.15 ± 0.03
v_DSDD-Serine → Pyruvate0.21 ± 0.04
v_SHMTL-Serine → Glycine + C1 unit3.40 ± 0.25

Steady-State and Non-Steady-State 13C-MFA Experimental Design

The experimental design for metabolic flux analysis (MFA) using this compound is critical for accurately quantifying metabolic pathway activity. The choice between a steady-state or a non-steady-state approach depends on the specific biological question and the characteristics of the system under investigation. sci-hub.se

Steady-State 13C-MFA is predicated on the assumption that the biological system is in both a metabolic and isotopic steady state. oup.com This means that intracellular metabolite concentrations and metabolic fluxes are constant over time, and the isotopic labeling of metabolites has reached equilibrium. oup.comnih.gov In a typical experimental setup, cells or tissues are cultured with a medium containing this compound for a duration sufficient to achieve this isotopic saturation. oup.com The required time can vary significantly, from minutes for glycolytic intermediates to several hours for TCA cycle intermediates. nih.gov Evidence for the metabolic steady state is obtained by monitoring key extracellular rates, such as substrate uptake and product secretion. oup.com

The primary advantage of the steady-state approach is its relative simplicity in modeling and data analysis. By measuring the mass isotopomer distribution (MID) of key intracellular metabolites at a single time point (at equilibrium), the relative fluxes through convergent metabolic pathways can be determined. oup.com For instance, the contribution of this compound to the synthesis of other amino acids or central carbon metabolites can be quantified.

Non-Steady-State 13C-MFA , also known as Isotopically Nonstationary MFA (INST-MFA), analyzes the dynamics of isotope labeling over time, before the system reaches an isotopic steady state. nih.gov This method does not require the assumption of isotopic equilibrium, making it suitable for studying systems with slow turnover rates or for tracking dynamic changes in metabolism. sci-hub.senih.gov In this design, this compound is introduced, and samples are collected at multiple time points to capture the transient labeling patterns of intracellular metabolites. nih.gov

INST-MFA offers several advantages over its steady-state counterpart, including shorter experiment times and potentially increased precision for certain flux estimates, particularly for pathways that are difficult to resolve at steady state. nih.gov However, it is computationally more demanding due to the complexity of modeling transient data. nih.gov The choice of tracer, such as specifically labeled this compound, is crucial as it determines the precision with which metabolic fluxes can be estimated. nih.gov

Table 1: Comparison of Steady-State and Non-Steady-State 13C-MFA Designs

FeatureSteady-State 13C-MFANon-Steady-State 13C-MFA (INST-MFA)
Core Principle Analysis at isotopic and metabolic equilibrium. oup.comAnalysis of transient isotopic labeling dynamics. nih.gov
Experimental Duration Longer, requires reaching isotopic steady state. nih.govShorter, captures the pre-steady state period. nih.gov
Sampling Single time point (at equilibrium). oup.comMultiple time points. nih.gov
System Suitability Systems that can achieve a steady state.Systems with slow turnover or dynamic metabolic shifts. sci-hub.se
Computational Complexity Relatively lower. oup.comHigher, requires solving differential equations. nih.gov
Data Output Relative and absolute fluxes at a single metabolic state. researchgate.netTime-resolved flux information, potentially higher precision. nih.gov

Computational Modeling of Metabolic Fluxes

Following the acquisition of labeling data from this compound experiments, computational modeling is essential to translate these complex datasets into quantitative metabolic fluxes. researchgate.net This process involves creating a mathematical model of the relevant biochemical reaction network and then using algorithms to find the flux distribution that best explains the experimental measurements. researchgate.netvanderbilt.edu

The first step is the construction of a stoichiometric model that includes the major pathways of central carbon metabolism, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and relevant amino acid metabolism pathways connected to serine. researchgate.netd-nb.info This model must also include detailed carbon atom transitions for each reaction to accurately predict how the 13C label from this compound is distributed throughout the network. embopress.org

To manage the computational complexity of tracking all possible isotopomers, methods like the Elementary Metabolite Unit (EMU) framework are employed. nih.govresearchgate.net The EMU approach significantly reduces the number of variables in the system, making flux calculations more efficient. researchgate.net The core of the analysis is an optimization problem where fluxes are iteratively adjusted to minimize the difference between the model-predicted and the experimentally measured MIDs of various metabolites. nih.gov The goodness-of-fit is typically evaluated using statistical tests like the chi-squared test. researchgate.net

Several software packages have been developed to facilitate these complex calculations for both steady-state and non-steady-state MFA. vanderbilt.edu

Table 2: Publicly Available Software for 13C-MFA

Software NameAnalysis TypeKey FeaturesReference
13CFLUX Steady-StateOne of the pioneering software tools for 13C-MFA. vanderbilt.edu
OpenFLUX Steady-StateOpen-source, provides rigorous confidence interval estimation. oup.comnih.gov
INCA Steady-State & INST-MFAA comprehensive MATLAB-based tool for both stationary and non-stationary MFA. vanderbilt.edu
OpenMebius Steady-State & INST-MFAAn open-source platform designed for isotopically nonstationary 13C-based MFA. vanderbilt.edu

Spatially Resolved and Compartmentalized D-Serine Metabolism

Analysis of Cytosolic vs. Mitochondrial Pathways of Serine and D-Serine

Serine metabolism is compartmentalized between the cytosol and mitochondria, with distinct enzymes and functions in each location. mdpi.comresearchgate.net The breakdown of serine to glycine and a one-carbon unit is catalyzed by serine hydroxymethyltransferase (SHMT), which has a cytosolic isoform (SHMT1) and a mitochondrial isoform (SHMT2). life-science-alliance.org While both isoforms perform the same reaction, the resulting one-carbon units are directed towards different biosynthetic pathways. Cytosolic one-carbon units are primarily used for purine (B94841) and thymidylate synthesis, whereas mitochondrial one-carbon metabolism is also linked to the production of other metabolites like formate. researchgate.netmdpi.com

L-serine is transported into mitochondria by transporters such as sideroflexin 1 (SFXN1). biorxiv.org Recent research has shown that D-serine can act as a competitive inhibitor of this mitochondrial L-serine transport. biorxiv.org This finding is significant because it suggests that D-serine can directly modulate mitochondrial one-carbon metabolism, which is crucial for the proliferation of certain cell types. biorxiv.org

By using this compound as a tracer, it is possible to probe this specific interaction. If D-serine is transported into the mitochondria, the 13C label would be expected to appear in mitochondrial glycine (produced by SHMT2) and downstream metabolites of mitochondrial one-carbon metabolism. Conversely, if D-serine primarily remains in the cytosol, its metabolism would be mediated by cytosolic enzymes. The competitive nature of D-serine against L-serine transport into mitochondria can be quantitatively assessed by observing how increasing concentrations of D-serine affect the flux of labeled L-serine into mitochondrial pathways. biorxiv.org

Cellular and Subcellular Distribution of 13C-Labeled Metabolites

Tracing the cellular and subcellular distribution of the 13C label from this compound is key to understanding its metabolic fate. This requires techniques that can separate subcellular compartments, such as the cytosol and mitochondria, prior to analysis by mass spectrometry. d-nb.info

Upon administration of this compound, the label can be incorporated into a variety of downstream metabolites. The primary metabolic fate of D-serine in many biological systems involves its conversion back to L-serine by serine racemase or its degradation by D-amino acid oxidase (DAAO). frontiersin.org The resulting L-Serine-3-13C can then enter central carbon metabolism.

Through the action of SHMT1 (cytosol) or SHMT2 (mitochondria), L-Serine-3-13C is converted to glycine and a labeled one-carbon unit (5,10-methylene-tetrahydrofolate). life-science-alliance.org This means that the original 13C label from the third carbon of serine becomes a one-carbon unit carried by tetrahydrofolate. This labeled one-carbon unit can then be used for the synthesis of nucleotides (like thymidine) and for the remethylation of homocysteine to form methionine. mdpi.com Therefore, analyzing the mass isotopomer distribution of these metabolites can reveal the activity of one-carbon metabolism originating from serine.

A spatial-fluxomics approach, involving rapid cell fractionation and subsequent LC-MS analysis of each compartment, allows for the measurement of MIDs in the cytosol and mitochondria separately. d-nb.info This provides a high-resolution view of metabolic activity. For example, by tracing this compound, one could determine the relative contributions of cytosolic versus mitochondrial pathways to nucleotide synthesis by comparing the labeling of precursors in each compartment. d-nb.info

Table 3: Expected Distribution of 13C Label from this compound

Original TracerPrimary ConversionKey Labeled MetabolitesMetabolic Pathway IndicatedSubcellular Location
This compound L-Serine-3-13CGlycineSerine Hydroxymethyltransferase (SHMT1/2)Cytosol & Mitochondria
13C-One-Carbon Units (on THF)One-Carbon MetabolismCytosol & Mitochondria
Thymidine (dTMP, M+1)De novo Nucleotide SynthesisCytosol
Methionine (Met, M+1)Methionine CycleCytosol
Purines (e.g., dG, dA)De novo Nucleotide SynthesisCytosol

Biochemical Mechanisms and Signaling Pathways Probed with D Serine 3 13c in Preclinical Research Models

D-Serine-3-13C as a Specific Ligand for N-Methyl-D-Aspartate Receptors (NMDARs)

D-serine is a crucial co-agonist of NMDARs, binding to the glycine-binding site on the GluN1 subunit, a necessary step for receptor activation by glutamate (B1630785). cambridge.orghmdb.ca The use of this compound enables detailed investigation into its specific interactions with NMDARs.

Agonist Activity and Binding Kinetics at the Glycine-Binding Site

D-serine is recognized as a potent endogenous co-agonist at the NMDAR, demonstrating a higher affinity for the co-agonist site on the GluN1 subunit than glycine (B1666218) itself. cambridge.org Studies have shown that D-serine binds to this site with high affinity, and its presence is critical for NMDAR-mediated neurotransmission. cambridge.orghmdb.ca While specific binding kinetics data for this compound is not detailed in the provided results, the behavior of its unlabeled counterpart, D-serine, provides a strong foundation. For instance, D-serine is more potent at both binding to the co-agonist site and stimulating the receptor than glycine. nih.gov The dissociation constant (Kd) of D-serine for the NR1 subunit is significantly lower than that of glycine, indicating a stronger binding affinity. jneurosci.org At high concentrations, D-serine can also exhibit inhibitory effects by competing with glutamate for binding to the GluN2A subunit. nih.gov

Table 1: Comparative Binding Affinities at NMDAR Subunits

Ligand Receptor Subunit Dissociation Constant (Kd) Reference
Glycine NR3A 40 nM jneurosci.org
D-Serine NR3A 643 nM jneurosci.org
Glutamate NR3A 9.6 mM jneurosci.org

Subunit-Specific Interactions (e.g., NR3 Subunits) and Receptor Function

The function and pharmacology of NMDARs are heavily influenced by their subunit composition. cambridge.org While the primary interaction of D-serine is with the GluN1 subunit, it also exhibits significant interactions with NR3 subunits. Both D-serine and glycine bind to NR3A and NR3B subunits. nih.gov Interestingly, D-serine binds to the human and rat NR3A subunit with high affinity. nih.gov However, the functional outcome of this binding can be complex. Some electrophysiological studies suggest that D-serine acts as a functional antagonist at NR1/NR3A receptors, possibly due to rapid desensitization that mimics an antagonist block. jneurosci.orgnih.gov

The incorporation of NR3 subunits into the NMDAR complex alters its properties, leading to reduced calcium permeability and single-channel conductance. jneurosci.org The high affinity of NR3A for both glycine and D-serine suggests that these sites are likely saturated under normal physiological conditions. jneurosci.org

Modulation of Synaptic Transmission and Plasticity (e.g., LTP, LTD) in in vitro and ex vivo Preparations

D-serine plays a pivotal role in synaptic plasticity, the cellular basis for learning and memory. Its involvement in both long-term potentiation (LTP) and long-term depression (LTD) has been extensively studied. Depletion of D-serine has been shown to diminish NMDAR activity and impair LTP. nih.govfrontiersin.org Conversely, the application of D-serine can rescue LTP when it is blocked by clamping intra-astrocyte Ca2+. nih.gov

Studies have demonstrated that D-serine released from astrocytes is essential for the induction of LTP. cambridge.orgnih.gov Specifically, D-serine preferentially affects synaptic NMDARs, which are critical for LTP. frontiersin.org In the context of LTD, exogenous D-serine has been found to enhance NR2B-dependent LTD in a bell-shaped concentration-dependent manner. researchgate.netoup.com At optimal concentrations, D-serine promotes LTD, while at higher concentrations, it can be inhibitory. oup.com Furthermore, astrocyte-derived D-serine is released in an activity-dependent manner to modulate LTD induction. oup.com

Table 2: Effect of D-Serine on Synaptic Plasticity

Plasticity Type Effect of D-Serine Key Findings Reference
LTP Essential for induction Depletion impairs LTP; astrocytic release is crucial. nih.govnih.gov
LTD Modulates induction Enhances NR2B-dependent LTD in a concentration-dependent manner. researchgate.netoup.com

Cellular Sources and Transport Mechanisms of D-Serine in Neural Systems

Differentiating Neuronal vs. Glial Contributions to D-Serine Pools Using Isotopic Tracers

The cellular source of D-serine in the brain has been a subject of debate, with evidence supporting both neuronal and glial origins. ucl.ac.ukpreprints.org While the enzyme responsible for D-serine synthesis, serine racemase, is found in both neurons and glial cells, its relative abundance and activity in each cell type are still under investigation. frontiersin.orgnih.gov Astrocytes are considered a major source and storage site for D-serine, releasing it to modulate synaptic activity. frontiersin.orgnih.gov However, compelling evidence also points to significant D-serine synthesis within neurons. preprints.org

Isotopic labeling with compounds like this compound allows researchers to trace the metabolic fate of D-serine and differentiate its synthesis, storage, and release from distinct cellular compartments. For instance, by providing labeled L-serine, the precursor for D-serine synthesis, it is possible to track its conversion to D-serine and subsequent localization in either neurons or glia. Studies have shown that astrocytes take up L-serine and can release D-serine. frontiersin.org

Characterization of Amino Acid Transporters (e.g., ASC Transporters) Involved in D-Serine Uptake and Release

The extracellular concentration of D-serine is tightly regulated by various amino acid transporters. The Alanine-Serine-Cysteine (ASC) family of transporters plays a significant role in this process. nih.govacs.org D-serine is a substrate for both ASCT1 (SLC1A4) and ASCT2 (SLC1A5). nih.govmdpi.com These transporters can mediate both the uptake and release of D-serine. acs.org

Studies using microelectrode biosensors have shown that D-serine clearance from the extracellular space is a transporter-mediated process. acs.org This uptake is blocked by small neutral L-amino acids, implicating ASC transporters. acs.org Furthermore, changes in the extracellular concentrations of other amino acids like alanine, serine, or threonine can trigger the release of D-serine via these transporters, a process known as hetero-exchange. acs.org Specifically, Asc-1 has been identified as a key transporter for releasing D-serine in response to fluctuations in amino acid levels. acs.org Recent research also suggests that ASCT1 in astrocytes is crucial for D-serine transport adjacent to synapses. mdpi.com

Investigation of Vesicular and Non-Vesicular Release Mechanisms of D-Serine

The release of D-Serine from both neurons and astrocytes is a critical process governing its extracellular concentration and subsequent modulation of N-methyl-D-aspartate receptors (NMDARs). nih.gov Research has identified both vesicular and non-vesicular release mechanisms, with their relative contributions varying between cell types and physiological conditions. frontiersin.orgnih.gov

Astrocytic D-Serine release is often triggered by the activation of glutamate receptors, leading to an increase in intracellular calcium. frontiersin.orgfrontiersin.org This calcium influx can initiate a SNARE-dependent exocytotic process, suggesting that D-Serine is stored in vesicles. frontiersin.orgpnas.org Studies have shown that tetanus neurotoxin, which cleaves SNARE proteins, significantly reduces D-Serine release from astrocytes. pnas.org Furthermore, a portion of astrocytic D-Serine is co-localized with the vesicle-associated membrane protein 2 (VAMP2), also known as synaptobrevin-2, supporting a vesicular release model. pnas.org Some evidence also points to the release of D-serine from large vesicles (1-3 μm) in astrocytes, which is stimulated by modest increases in intracellular calcium. nih.gov

In contrast, neuronal D-Serine release appears to be predominantly non-vesicular. nih.gov Depolarization of neurons triggers a significant release of D-Serine that is independent of both internal and external calcium concentrations. nih.gov This release is also insensitive to inhibitors of vesicular transport like bafilomycin A1 and tetanus neurotoxin, ruling out a primary role for exocytosis. frontiersin.orgnih.gov Instead, the alanine-serine-cysteine transporter 1 (Asc-1) has been identified as a key player in the non-vesicular release of D-Serine from neurons. frontiersin.org

The following table summarizes the key characteristics of vesicular and non-vesicular D-Serine release mechanisms:

FeatureVesicular Release (Primarily Astrocytic)Non-Vesicular Release (Primarily Neuronal)
Primary Cell Type AstrocytesNeurons
Primary Trigger Glutamate receptor activation, increased intracellular Ca²⁺Neuronal depolarization
Calcium Dependence DependentIndependent
SNARE Protein Dependence Dependent (sensitive to tetanus toxin)Independent (insensitive to tetanus toxin)
Key Transporters/Channels Vesicular trafficking machineryAlanine-serine-cysteine transporter 1 (Asc-1)
Supporting Evidence Inhibition by Ca²⁺ chelation, sensitivity to tetanus toxin, co-localization with VAMP2. frontiersin.orgpnas.orgInsensitivity to Ca²⁺ chelation and tetanus toxin, role of Asc-1 transporter. frontiersin.orgnih.gov

This table is based on findings from multiple preclinical research models.

Enzymatic Regulation of D-Serine Homeostasis and its Functional Consequences

The concentration of D-Serine in the brain is tightly controlled by the interplay of its synthesizing and catabolizing enzymes, which in turn has profound effects on neuronal function.

Regulatory Mechanisms of Serine Racemase Activity, Including Cofactor and Protein Interactions (e.g., GRIP, ATP)

Serine racemase (SR) is the primary enzyme responsible for the synthesis of D-Serine from its enantiomer, L-Serine. frontiersin.org The activity of SR is subject to complex regulation by various cofactors and interacting proteins. nih.gov

Cofactors: SR is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. frontiersin.orgebi.ac.uk Its catalytic activity is significantly enhanced by the presence of divalent cations, particularly Mg²⁺ and Ca²⁺. csic.esresearchgate.net Adenosine triphosphate (ATP) also acts as a crucial allosteric activator of SR, binding to a site distinct from the active site and inducing a conformational change that promotes D-Serine synthesis. nih.govcsic.espnas.org

Protein Interactions: The glutamate receptor interacting protein (GRIP) is a key protein that interacts with and activates SR. nih.govcsic.espnas.org This interaction is thought to be physiologically significant, as activation of AMPA receptors can lead to the dissociation of GRIP, which then binds to and stimulates SR activity, thereby linking glutamatergic neurotransmission to D-Serine production. pnas.org This interaction does not appear to be directly influenced by calcium but rather by a conformational change induced by GRIP on the enzyme. csic.es

Regulatory FactorType of MoleculeEffect on Serine Racemase Activity
Pyridoxal-5'-phosphate (PLP) CofactorEssential for catalytic function. frontiersin.orgebi.ac.uk
Magnesium (Mg²⁺) Divalent CationActivates the enzyme. csic.esresearchgate.net
Calcium (Ca²⁺) Divalent CationActivates the enzyme. csic.esresearchgate.net
Adenosine Triphosphate (ATP) NucleotideAllosteric activator, increases enzymatic rate. nih.govcsic.espnas.org
Glutamate Receptor Interacting Protein (GRIP) ProteinBinds to and activates the enzyme, linking it to AMPA receptor signaling. nih.govcsic.espnas.org

This table summarizes the key regulatory factors of serine racemase activity based on preclinical research.

Impact of Catabolic Enzyme Modulation on D-Serine Levels and Receptor Activity

The primary enzyme responsible for the degradation of D-Serine is D-amino acid oxidase (DAO). wikipedia.org DAO catalyzes the oxidative deamination of D-Serine to its corresponding α-keto acid, hydroxypyruvate, along with ammonia (B1221849) and hydrogen peroxide. wikipedia.org The activity of DAO plays a critical role in maintaining appropriate D-Serine concentrations, thereby influencing NMDAR activity.

Modulation of DAO activity has a direct impact on D-Serine levels and, consequently, NMDAR function. Inhibition of DAO leads to an increase in D-Serine concentrations in both plasma and the brain. openmedicinalchemistryjournal.com This elevation in D-Serine enhances NMDAR-mediated neurotransmission. wikipedia.orgarvojournals.org For instance, in mouse models, a lack of DAO activity results in elevated D-Serine levels in the cerebellum and increased NMDA receptor-mediated excitatory postsynaptic currents. openmedicinalchemistryjournal.com Conversely, increased DAO activity has been correlated with reduced D-Serine levels and has been implicated in certain neurological conditions. wikipedia.orgfrontiersin.org Studies have shown that in specific brain regions of animal models of amyotrophic lateral sclerosis (ALS), suppressed DAO activity contributes to an increase in D-serine, potentially exacerbating excitotoxicity. pnas.org

EnzymeAction on D-SerineEffect of Increased Enzyme Activity on D-Serine LevelsConsequence for NMDA Receptor Activity
D-amino acid oxidase (DAO) Catabolism (degradation)DecreaseReduced co-agonist availability, potentially leading to hypo-function. wikipedia.orgarvojournals.org
Serine Racemase (SR) SynthesisIncreaseIncreased co-agonist availability, potentially leading to hyper-function or excitotoxicity. frontiersin.org

This table illustrates the relationship between key enzymes, D-Serine levels, and NMDA receptor activity based on preclinical findings.

D-Serine's Influence on Cellular Phenotypes in Developmental and Mechanistic Animal Models

D-Serine plays a multifaceted role in shaping cellular behavior, particularly within the developing and mature nervous system. Its influence extends to fundamental processes such as neuronal migration, proliferation, and apoptosis.

Roles in Neurodevelopmental Processes and Neuronal Migration

D-Serine is increasingly recognized as a key player in normal brain development. nih.govnih.gov Its levels are developmentally regulated, with an increase observed during early postnatal periods, coinciding with critical stages of neural circuit formation. nih.govnih.govresearchgate.net

One of the most well-documented roles of D-Serine in neurodevelopment is its involvement in neuronal migration, particularly of cerebellar granule cells. nih.gov These neurons migrate along the processes of Bergmann glia, a process that is dependent on NMDAR signaling. pnas.org D-Serine, acting as a co-agonist at these NMDARs, functions as a chemokinetic stimulus for granule cell migration. nih.gov Preclinical studies using cerebellar slices have demonstrated that degrading D-Serine with DAO significantly reduces neuronal migration by approximately 60%, an effect that can be reversed by the application of exogenous D-Serine. nih.govresearchgate.net Similarly, inhibition of serine racemase also impairs this migratory process. nih.gov

Developmental ProcessRole of D-SerineKey Preclinical Findings
Neuronal Migration (Cerebellar Granule Cells) Acts as a chemokinetic stimulus via NMDAR activation. nih.govDegradation of D-Serine by DAO reduces migration by ~60%; this is reversible with exogenous D-Serine. nih.govresearchgate.net
Dendritic Architecture Regulates the development of neuronal dendrites.Genetic deletion of serine racemase leads to developmental disabilities in neuronal dendrites. researchgate.net

This table highlights the established roles of D-Serine in neurodevelopment based on preclinical research.

Mechanistic Investigations into Cellular Proliferation and Apoptosis in Non-Clinical Contexts

Beyond its role in neurotransmission and development, D-Serine has been shown to influence fundamental cellular processes like proliferation and apoptosis, particularly in the context of neural progenitors and tumor cells.

Research indicates that D-Serine can act as an inhibitor of cell proliferation and an inducer of apoptosis in immature neural cells. researchgate.netbiorxiv.org This effect appears to be mediated through the inhibition of one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other molecules required for cell growth. biorxiv.org D-Serine competes with L-Serine for transport into mitochondria, thereby restraining the metabolic activity crucial for proliferation. researchgate.net This inhibitory effect on proliferation and induction of apoptosis has been observed in neural progenitor cells and neural tumor cells in vitro and ex vivo, but not in mature neurons. researchgate.net

Conversely, some studies suggest that endogenous D-serine, synthesized by neural stem cells (NSCs), can promote their proliferation and neuronal differentiation through NMDAR-dependent mechanisms. nih.gov Degradation of endogenous D-serine with DAAO was found to inhibit NSC proliferation. nih.gov These seemingly contradictory findings may reflect the complex, context-dependent roles of D-serine, potentially related to its concentration, the developmental stage of the cells, and its intra- versus extracellular actions.

In some contexts of programmed cell death (apoptosis) in cultured neurons, the expression and activity of serine racemase have been shown to increase, leading to a rise in extracellular D-serine levels. nih.gov This suggests a potential role for the D-serine pathway in executing the death program and potentially shifting the cell death phenotype towards necrosis. nih.gov

Cellular ProcessEffect of D-SerineProposed Mechanism (in specific contexts)
Proliferation Inhibits proliferation of neural progenitors and tumor cells. researchgate.netbiorxiv.orgInhibition of one-carbon metabolism by competing with mitochondrial L-Serine transport. researchgate.netbiorxiv.org
Apoptosis Induces apoptosis in immature neural cells. researchgate.netbiorxiv.orgRestriction of one-carbon metabolism essential for cell survival. biorxiv.org
Cell Cycle Can induce G2/M phase cell cycle arrest in some cell types. researchgate.netNot fully elucidated in neural contexts.

This table summarizes the influence of D-Serine on cellular proliferation and apoptosis in non-clinical models.

Insights from Genetically Modified Organisms (e.g., Serine Racemase Knockout Models) on D-Serine Functions

The development of genetically modified organisms, particularly serine racemase knockout (SRR-KO) mice, has been a cornerstone in elucidating the physiological and pathological roles of D-serine. Serine racemase is the primary enzyme responsible for synthesizing D-serine from L-serine in the mammalian brain. cambridge.orgfrontiersin.orgexamine.com By deleting the gene for this enzyme, researchers have created a powerful model to study the consequences of D-serine deficiency and to probe the metabolic pathways it governs. These models have unequivocally established SRR as the major biosynthetic enzyme for D-serine, with SRR-KO mice exhibiting a dramatic 80-90% reduction in brain D-serine levels compared to wild-type controls. cambridge.orgoup.comresearchgate.net

The use of isotopically labeled compounds like this compound in conjunction with these knockout models provides a sophisticated method for tracing the fate of exogenously administered D-serine. This approach allows scientists to investigate its transport, uptake, and metabolic conversion in an environment devoid of significant endogenous D-serine production.

One of the fundamental insights gained from SRR-KO mice is the confirmation that D-serine is the predominant endogenous co-agonist for synaptic N-methyl-D-aspartate (NMDA) receptors in brain regions like the forebrain. researchgate.net The profound reduction of D-serine in these animals leads to NMDA receptor hypofunction, which manifests as impaired synaptic plasticity, such as long-term potentiation (LTP), and cognitive deficits. cambridge.orgpnas.orgfrontiersin.org Studies have shown that the electrophysiological and cognitive deficits observed in SRR-KO mice can be reversed by the administration of D-serine, directly linking the co-agonist to these critical brain functions. pnas.org

Furthermore, SRR-KO models have been instrumental in dissecting the cellular origins of D-serine. While initially thought to be primarily synthesized in glial cells, studies using neuron-specific SRR-KO mice revealed a substantial decrease in D-serine synthesis. pnas.orgresearchgate.net This finding provided strong evidence for the "serine shuttle" hypothesis, which posits that astrocytes produce L-serine that is then transported to neurons for conversion into D-serine by serine racemase. pnas.orgmdpi.com

Experiments utilizing labeled D-serine in tissues from SRR-KO mice have helped to identify and characterize its transport mechanisms. For instance, studies using radiolabeled ([³H]) D-serine in hippocampal slices from SRR-KO mice were crucial in demonstrating that glutamine transport can modulate D-serine levels. jneurosci.orgjneurosci.org Researchers observed that glutamine's ability to enhance NMDAR-dependent potentials was absent in SRR-KO mice, indicating that glutamine competes with D-serine for a shared transport system (System A transporters Slc38a1 and Slc38a2). jneurosci.org This discovery of a dual glutamine/D-serine transporter provides a novel mechanism for regulating synaptic D-serine concentrations and NMDAR activity.

The following table summarizes key research findings from studies involving serine racemase knockout models, illustrating their impact on our understanding of D-serine's role in the central nervous system.

Interactive Data Table: Findings from Serine Racemase Knockout (SRR-KO) Models

Model SystemKey Manipulation / ObservationDetailed Research FindingImplication for D-Serine FunctionCitations
Global SRR-KO Mouse Measurement of brain amino acid levels.Showed an 80-90% decrease in D-serine content in the forebrain.Confirmed that serine racemase is the primary enzyme for D-serine biosynthesis in the brain. cambridge.orgoup.comresearchgate.net
Global SRR-KO Mouse Electrophysiological recording in the hippocampus.Exhibited impaired NMDAR-mediated synaptic transmission and attenuated long-term potentiation (LTP).Demonstrated that D-serine is the main endogenous co-agonist for synaptic NMDARs and is essential for synaptic plasticity. cambridge.orgpnas.org
Neuron-Specific SRR-KO Mouse Deletion of SRR specifically in forebrain glutamatergic neurons.Resulted in an ~80% decrease in the de novo synthesis of D-serine in hippocampal slices.Indicated that neurons are the predominant source of newly synthesized D-serine, supporting the astrocyte-neuron serine shuttle hypothesis. pnas.org
Global SRR-KO Mouse Slices Application of glutamine while measuring NMDAR potentials.Glutamine failed to increase NMDAR potentials in slices from SRR-KO mice, unlike in wild-type mice.Revealed that glutamine and D-serine share a transport system (System A), and glutamine modulates NMDAR activity by competing with D-serine. jneurosci.orgjneurosci.org
Global SRR-KO Mouse Induction of neurotoxicity via NMDA injection.Showed reduced neurotoxicity in response to NMDA injections compared to wild-type mice.Suggested that D-serine is a key mediator of NMDA receptor-dependent excitotoxicity. cambridge.orgresearchgate.net
Global SRR-KO Mouse Behavioral testing for cognitive function.Displayed deficits in learning and memory, which were rescued by chronic D-serine administration.Linked D-serine deficiency directly to cognitive impairments associated with NMDAR hypofunction. pnas.orgfrontiersin.orgmdpi.com

Methodological Framework and Best Practices in D Serine 3 13c Research

Experimental Design for Optimal D-Serine-3-13C Tracing Studies

Effective tracing studies using this compound hinge on meticulous experimental design. The primary goal is to follow the metabolic fate of the 13C label as it is incorporated into various downstream metabolites.

Key Considerations for Experimental Design:

Tracer Selection and Concentration: The choice of this compound allows for the specific tracking of the C3 carbon of D-serine. The concentration of the tracer must be carefully optimized to be detectable without perturbing the natural metabolic pools.

Labeling Strategy: Researchers must decide between steady-state labeling, where the system reaches an isotopic equilibrium, and kinetic labeling, which tracks the rate of label incorporation over time. researchgate.net The choice depends on the specific research question, such as determining metabolic fluxes or identifying active pathways. researchgate.net

In Vitro and In Vivo Models: The experimental model, whether cell culture, tissue slices, or whole organisms, will dictate the delivery method and duration of labeling. researchgate.netnih.govjneurosci.org For instance, in vitro experiments in cell cultures allow for precise control over the labeling environment. annualreviews.org In contrast, in vivo studies in animal models provide systemic metabolic insights but require careful consideration of tracer distribution and metabolism in different tissues. researchgate.netbiorxiv.org

Control Groups: Appropriate control groups are essential. These should include unlabeled controls to determine the natural abundance of isotopes and baseline metabolite levels. nih.gov Additionally, control experiments might involve using other labeled precursors to delineate intersecting metabolic pathways. pnas.org

Sampling and Quenching: Timely and effective quenching of metabolic activity is crucial to prevent artifactual changes in metabolite levels and isotopic labeling patterns. researchgate.net Rapid freezing with liquid nitrogen is a common and effective method. researchgate.net

Table 1: Experimental Design Parameters for this compound Tracing Studies

ParameterIn Vitro (Cell Culture)In Vivo (Animal Model)Rationale
Tracer Delivery Addition to culture mediumOral gavage, infusionEnsures tracer availability to the biological system. researchgate.net
Labeling Duration Minutes to hoursHours to daysDepends on the metabolic turnover rate of the pathway under investigation. researchgate.net
Control Conditions Unlabeled D-serine, vehicle controlSaline gavage/infusion, unlabeled dietEstablishes baseline and accounts for procedural effects. nih.gov
Sample Collection Cell pellets, culture mediumTissues, plasma, urineAllows for analysis of intracellular and extracellular metabolite pools. researchgate.net

Rigorous Validation and Controls for this compound Detection and Quantification Assays

Accurate detection and quantification of this compound and its labeled metabolites are paramount. This requires rigorous validation of the analytical methods employed, most commonly mass spectrometry (MS) coupled with chromatography.

Validation and Control Measures:

Method Specificity: The analytical method must be able to distinguish between this compound and its unlabeled counterpart, as well as other isomers and isobars. journalijar.com Chiral chromatography is often necessary to separate D- and L-serine enantiomers. researchgate.net

Linearity and Range: The method's response should be linear over a defined concentration range, which should encompass the expected physiological and experimental concentrations of the analytes. journalijar.comresearchgate.net

Accuracy and Precision: Accuracy is determined by comparing measured values to known concentrations of standards, while precision reflects the reproducibility of the measurements. journalijar.comresearchgate.net Both intra-day and inter-day variability should be assessed. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. journalijar.comresearchgate.netmdpi.com

Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte with a different mass shift (e.g., D-Serine-13C3,15N), is crucial for correcting for variations in sample preparation and instrument response. medchemexpress.com

Table 2: Key Validation Parameters for Analytical Methods

ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time of the analyteEnsures the signal is from the compound of interest. journalijar.com
Linearity (r²) ≥ 0.99Demonstrates a proportional response to concentration. journalijar.com
Accuracy 85-115% of the nominal valueReflects the closeness of the measured value to the true value. researchgate.net
Precision (%RSD) ≤ 15%Indicates the degree of scatter in the data. journalijar.com
LOD/LOQ Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ)Defines the lower limits of reliable measurement. journalijar.com

Data Processing, Isotope Correction, and Interpretation of 13C-Isotopologue Data

Raw data from mass spectrometry requires several processing steps to yield meaningful biological information.

Data Processing Workflow:

Peak Identification and Integration: The first step is to identify the chromatographic peaks corresponding to the metabolites of interest and integrate their areas.

Natural Abundance Correction: A critical step is to correct for the natural abundance of 13C (approximately 1.1%) and other naturally occurring stable isotopes. d-nb.infonih.govresearchgate.net This correction is essential to accurately determine the extent of label incorporation from the this compound tracer. d-nb.infonih.gov Several software tools, such as IsoCorrectoR and CorMID, are available for this purpose. d-nb.infouni-regensburg.de

Calculation of Mass Isotopologue Distribution (MID): The corrected data is used to calculate the MID, which represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.) for a given metabolite. nih.gov The M+1 isotopologue of a metabolite downstream of this compound would indicate the incorporation of the labeled carbon.

Metabolic Flux Analysis (MFA): For more advanced studies, the MID data can be used in metabolic flux analysis models to quantify the rates of metabolic pathways. diva-portal.org

Interpretation of Isotopologue Data:

The pattern of 13C-labeling in downstream metabolites provides insights into the metabolic pathways utilized. For example, the appearance of a +1 mass shift in a product directly synthesized from serine would indicate the utilization of the this compound tracer. The fractional enrichment of the M+1 isotopologue can be used to infer the relative contribution of D-serine to that metabolite's synthesis. nih.gov

Considerations for Maintaining Enantiomeric Integrity and Isotopic Purity in Research Protocols

Maintaining the integrity of the this compound tracer is crucial for the validity of the experimental results.

Enantiomeric Integrity:

Racemization: D-serine can be converted to L-serine by the enzyme serine racemase. pnas.org It is important to consider the activity of this enzyme in the experimental model, as it can lead to the scrambling of the 13C label between the D- and L-serine pools.

Chiral Analysis: To address this, chiral separation techniques (e.g., chiral HPLC) should be employed to analyze the enantiomeric composition of serine in the samples, ensuring that the observed labeling patterns are specific to D-serine metabolism. journalijar.comresearchgate.net

Isotopic Purity:

Tracer Purity: The isotopic purity of the this compound tracer, typically specified by the manufacturer to be around 99 atom % 13C, must be considered in the data analysis. sigmaaldrich.comisotope.com Impurities in the tracer can affect the accuracy of the calculated label incorporation. uni-regensburg.de

Storage and Handling: Proper storage of the tracer, away from light and moisture as recommended, is essential to maintain its chemical and isotopic stability. isotope.com

By adhering to these methodological frameworks and best practices, researchers can leverage the power of this compound to unravel the intricate roles of D-serine in health and disease with a high degree of scientific rigor and confidence in the generated data.

Emerging Research Frontiers and Future Directions for D Serine 3 13c Studies

Integration of D-Serine-3-13C Tracing with Multi-Omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)

The integration of this compound tracing with multi-omics platforms offers a powerful approach to unravel the intricate network of metabolic and signaling pathways influenced by D-serine. This combination allows researchers to move beyond static measurements to a more dynamic and comprehensive understanding of cellular function. mdpi.comuva.esresearchgate.net

Metabolomics and Fluxomics:

Stable isotope tracing with compounds like this compound is a cornerstone of metabolomics and fluxomics. isotope.comnih.gov By introducing the 13C-labeled D-serine into a biological system, researchers can track the carbon atom as it is incorporated into various downstream metabolites. This allows for the precise measurement of metabolic fluxes—the rates of reactions in a metabolic network. rsc.orgosti.gov For instance, tracing the 13C label can reveal the extent to which D-serine contributes to one-carbon metabolism, a critical pathway for the synthesis of nucleotides and for methylation reactions. aginganddisease.org

Recent studies have utilized 13C-labeled serine to investigate metabolic reprogramming in cancer cells. mdpi.comnih.gov For example, by using [3-13C]serine, researchers can distinguish between the use of extracellular serine and newly synthesized serine for nucleotide production. nih.gov This approach has been instrumental in demonstrating that some cancer cells exhibit an increased reliance on the de novo synthesis of serine. uva.esnih.gov Furthermore, 13C metabolic flux analysis (MFA) has been employed to assess the metabolic effects of manipulating amino acid compositions in cell culture media, aiming to optimize biotechnological processes. researchgate.net The use of this compound in such studies can provide specific insights into the metabolic fate of the D-enantiomer, which may differ significantly from its L-counterpart.

Proteomics:

The integration with proteomics can reveal how changes in D-serine metabolism, as traced by this compound, correlate with alterations in the proteome. mdpi.com This could involve identifying changes in the expression levels of enzymes involved in serine metabolism, such as serine racemase (SR) or D-amino acid oxidase (DAO). researchgate.netfrontiersin.org For example, a multi-omics study on breast cancer cell lines combined metabolomics with transcriptomics to link increased intracellular serine pools to the overexpression of enzymes involved in serine biosynthesis. uva.es Applying a similar approach with this compound could help elucidate the specific regulation of D-serine metabolic pathways.

TechnologyApplication with this compoundResearch Focus
Metabolomics Tracing the incorporation of the 13C label into downstream metabolites.Quantifying the contribution of D-serine to various metabolic pathways.
Fluxomics Measuring the rates of metabolic reactions involving D-serine.Understanding the dynamics of D-serine synthesis, degradation, and utilization.
Proteomics Correlating changes in D-serine metabolism with protein expression profiles.Identifying regulatory proteins and enzymes in the D-serine metabolic network.
Transcriptomics Analyzing gene expression changes in response to this compound administration.Uncovering the genetic regulation of D-serine pathways.

Advancements in In Vivo Isotopic Imaging and Spectroscopy Techniques for D-Serine Metabolism

The ability to non-invasively monitor the metabolic fate of this compound in living organisms represents a significant leap forward in understanding its physiological and pathological roles. Advancements in in vivo isotopic imaging and spectroscopy are making this a reality.

Magnetic Resonance Spectroscopy (MRS):

13C MRS is a powerful technique for studying metabolic pathways in vivo. nih.gov Although it has lower sensitivity compared to proton (1H) MRS, it offers the advantage of directly detecting the 13C label. nih.gov By administering this compound, researchers can, in principle, track its conversion to other metabolites in real-time within a specific brain region or tissue. nih.gov For example, studies have used 13C-labeled glycine (B1666218) to monitor the synthesis of serine isotopomers, which can reflect changes in mitochondrial redox status. nih.gov Similar approaches with this compound could provide invaluable data on D-serine metabolism under various physiological and disease states. While measuring serine with standard MRS has been challenging due to its low concentration and complex signal, advanced techniques are being developed to overcome these limitations. core.ac.uk

Positron Emission Tomography (PET):

PET is an extremely sensitive imaging modality that can trace the distribution of radiolabeled molecules in the body. nih.gov While PET typically uses positron-emitting isotopes like 11C or 18F, the principles of tracer kinetics are highly relevant to studies with stable isotopes. The development of PET radiotracers for amino acid transport and metabolism has paved the way for investigating these processes in cancer and neurological disorders. nih.govfrontiersin.org Although this compound is not a PET tracer, data from 13C tracing studies can inform the development and interpretation of PET studies using, for example, 11C-labeled D-serine. Such studies could visualize and quantify D-serine uptake and metabolism in the brain, offering insights into conditions like schizophrenia where D-serine levels are thought to be altered. researchgate.nethmdb.ca

TechniquePrinciplePotential Application with this compound
13C Magnetic Resonance Spectroscopy (MRS) Detects the 13C nucleus, allowing for the tracking of labeled metabolites.Non-invasively monitor the metabolic fate of this compound in the brain and other organs.
Positron Emission Tomography (PET) Uses radiotracers to visualize and quantify metabolic processes.Inform the development of 11C-D-serine PET tracers for in vivo imaging of D-serine pathways.

Unexplored Metabolic or Signaling Roles of this compound in Diverse Biological Systems

While D-serine is well-established as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, its roles in other metabolic and signaling pathways, and in tissues outside the brain, are still being uncovered. nih.govfrontiersin.orgnih.gov this compound is a key tool for these explorations.

Peripheral Metabolism and Signaling:

High levels of D-serine are found in urine, where it may have a bacteriostatic role. frontiersin.org The metabolic pathways leading to this accumulation and its physiological significance are not fully understood. Tracing studies with this compound could elucidate the renal handling and metabolism of D-serine. Furthermore, D-serine has been implicated in processes such as immune regulation and cancer, but the underlying mechanisms are still largely unknown. aginganddisease.orgresearchgate.net By following the metabolic fate of this compound in immune cells or tumor models, researchers can identify novel metabolic functions and signaling cascades.

Interactions with Other Metabolic Pathways:

There is evidence of cross-talk between D-serine and glycine metabolism. pnas.org Glycine can inhibit the synthesis of D-serine by serine racemase. pnas.org Using this compound in combination with other labeled precursors, such as labeled glycine or glucose, can help to quantitatively map these interactions and understand how they regulate the availability of NMDA receptor co-agonists. Recent research also suggests that D-serine can impact one-carbon metabolism, which is crucial for cell proliferation. biorxiv.org Studies in neural progenitor cells have shown that D-serine can inhibit proliferation by affecting this pathway, a process that can be rescued by L-serine. biorxiv.org this compound tracing can directly test these hypotheses and delineate the precise metabolic nodes where D-serine exerts its effects.

Biological SystemPotential Unexplored Role of D-SerineHow this compound Can Help
Kidney Regulation of D-serine excretion and potential local signaling roles.Trace the uptake, metabolism, and excretion of D-serine in the kidneys.
Immune System Modulation of immune cell function and inflammatory responses.Follow the metabolic fate of D-serine in different immune cell populations.
Cancer Cells Contribution to tumor metabolism and proliferation beyond CNS tumors.Investigate the incorporation of D-serine into cancer cell metabolic pathways.
Microbiome Interactions between host and microbial D-serine metabolism.Differentiate between host- and bacteria-derived D-serine and its metabolites.

Development of Novel this compound-Based Chemical Biology Tools for Mechanistic Interrogation

Beyond its use as a metabolic tracer, this compound can serve as a scaffold for the development of sophisticated chemical biology tools to probe the mechanisms of D-serine function with greater precision.

Probes for Target Engagement and Enzyme Activity:

NMR-based assays utilizing 13C-labeled substrates are being developed to screen for modulators of enzyme activity. unl.edu A similar approach could be designed using this compound to study enzymes that metabolize D-serine, such as D-amino acid oxidase (DAO). This would enable the high-throughput screening of compound libraries to identify novel inhibitors or activators. Furthermore, derivatizing this compound could lead to the creation of probes for identifying new D-serine binding proteins or transporters.

Advanced Isotopic Labeling Strategies:

Combining the 13C label in this compound with other stable isotopes, such as deuterium (B1214612) (2H) or 15N, can provide even more detailed mechanistic information. medchemexpress.com For example, a doubly labeled molecule could be used in NMR or mass spectrometry experiments to simultaneously track different parts of the molecule as it is metabolized, offering insights into reaction mechanisms. The development of hyperpolarized [1-13C]serine derivatives as pH sensors for MRI highlights the innovative potential of modifying and utilizing labeled amino acids for new applications. mdpi.com Similar creativity with this compound could yield novel tools for in vivo analysis.

Tool TypeDescriptionPotential Application
Enzyme Activity Probes This compound-based substrates for NMR or MS assays.High-throughput screening for modulators of D-amino acid oxidase (DAO).
Affinity-Based Probes This compound functionalized with photoreactive groups or affinity tags.Identification of novel D-serine transporters and binding proteins.
Multi-Isotope Labeled Tracers D-Serine labeled with both 13C and other stable isotopes (e.g., 2H, 15N).Detailed mechanistic studies of enzymatic reactions involving D-serine.
Hyperpolarized Probes Hyperpolarized this compound derivatives.Enhanced in vivo imaging of D-serine metabolism and its environment using MRS.

Q & A

Q. How do researchers address ethical and reproducibility challenges in studies involving D-Serine-3-13C^{13}\text{C}?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like MetaboLights. Document synthesis and purification steps comprehensively, including batch-specific isotopic purity. Use blinded analysis to minimize bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.